molecular formula C26H27N3O2S B14892242 (2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

Cat. No.: B14892242
M. Wt: 445.6 g/mol
InChI Key: XMTUERJUKQHQAP-SIFMURAYSA-N
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Description

The compound (2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is a complex organic molecule with potential applications in various fields of scientific research. This compound features a unique structure that includes a thiazolidinone ring, a pyrrole moiety, and a methoxyphenyl group, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 2,5-dimethylpyrrole to form an intermediate, which is then reacted with phenylisothiocyanate and propylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Hydrobromic acid in acetic acid.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated derivatives and ethers.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-methoxyphenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one
  • Methyl (2Z)-2-[(4-methoxyphenyl)imino]-4-(4-nitrophenyl)-4-oxobutanoate
  • N-((Z)-2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}ethenyl)benzamide

Uniqueness

(2Z,5Z)-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one: stands out due to its unique combination of functional groups and its potential for diverse chemical reactions and applications .

Properties

Molecular Formula

C26H27N3O2S

Molecular Weight

445.6 g/mol

IUPAC Name

(5Z)-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-phenylimino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H27N3O2S/c1-5-15-28-25(30)24(32-26(28)27-21-9-7-6-8-10-21)17-20-16-18(2)29(19(20)3)22-11-13-23(31-4)14-12-22/h6-14,16-17H,5,15H2,1-4H3/b24-17-,27-26?

InChI Key

XMTUERJUKQHQAP-SIFMURAYSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)/SC1=NC4=CC=CC=C4

Canonical SMILES

CCCN1C(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)OC)C)SC1=NC4=CC=CC=C4

Origin of Product

United States

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